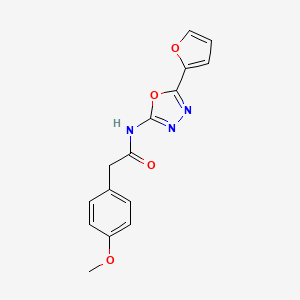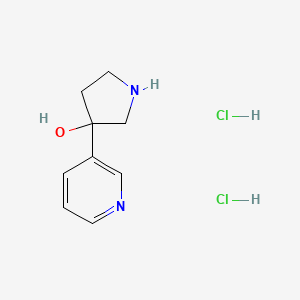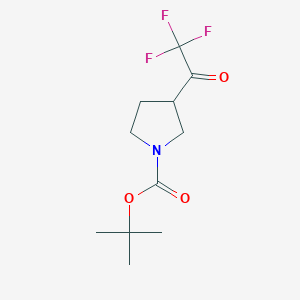
Tert-butyl 3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate is an organic compound derived from pyrrolidine. It has a molecular formula of C11H16F3NO3 and a molecular weight of 267.24 .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate is1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-6-4-5-7(15)8(16)11(12,13)14/h7H,4-6H2,1-3H3/t7-/m0/s1 . This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
Tert-butyl 3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate is a solid or liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Chemical Transformations
Enantioselective Nitrile Anion Cyclization
A study by Chung et al. (2005) details a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization. This method achieved a 71% overall yield, showcasing its efficiency in producing chiral pyrrolidine with high yield and enantiomeric excess (Chung et al., 2005).
Synthesis with Arylboronic Acids
Wustrow and Wise (1991) reported the palladium-catalyzed coupling reactions of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate with various arylboronic acids, forming a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).
Structural and Mechanistic Studies
Crystal Structure Analysis
Naveen et al. (2007) synthesized Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate and confirmed its structure through spectroscopic methods and X-ray diffraction studies. This work contributes to the understanding of the compound's crystalline structure and conformation (Naveen et al., 2007).
Hydrogen Bonding and Molecular Orientation
Baillargeon, Lussier, and Dory (2014) studied the crystal structure of a related compound, highlighting the orientation of carbamate and amide groups and the resultant electric dipole moment, shedding light on the compound's molecular interactions (Baillargeon, Lussier & Dory, 2014).
Novel Synthetic Methods and Applications
- One-Step Continuous Flow Synthesis: Herath and Cosford (2010) developed a one-step, continuous flow synthesis method for pyrrole-3-carboxylic acids, utilizing tert-butyl acetoacetates, amines, and 2-bromoketones. This innovative method streamlined the synthesis process in a single microreactor, representing a significant advancement in the field of synthetic chemistry (Herath & Cosford, 2010).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 and H319 , which correspond to “Causes skin irritation” and “Causes serious eye irritation”, respectively. Precautionary statements include P264, P280, P302+P352, P305+P351+P338, P332+P313, and P337+P313 , which provide guidance on how to handle the compound safely.
Zukünftige Richtungen
Given the lack of specific information on Tert-butyl 3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate, future research could focus on its synthesis, chemical reactions, mechanism of action, and detailed physical and chemical properties. As it’s available for pharmaceutical testing , further studies could also explore its potential applications in the pharmaceutical industry.
Eigenschaften
IUPAC Name |
tert-butyl 3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-5-4-7(6-15)8(16)11(12,13)14/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBZVIGRJWLLKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide](/img/no-structure.png)
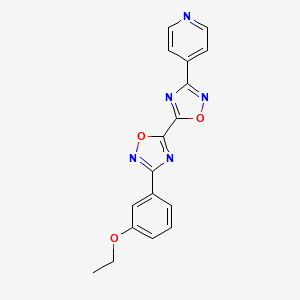
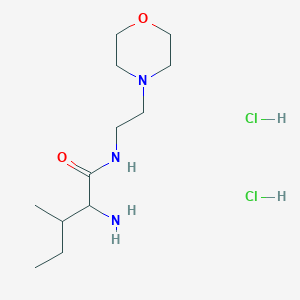
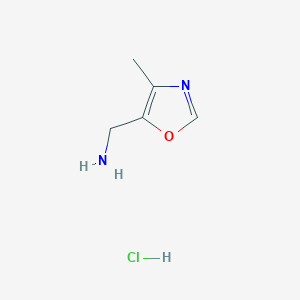
![N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2860145.png)
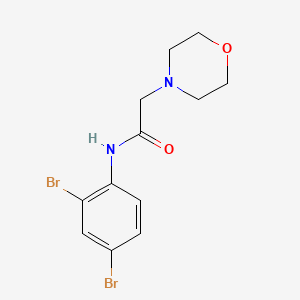
![[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine](/img/structure/B2860147.png)
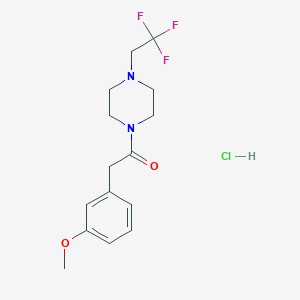
![N-[(2S,3R)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]but-2-ynamide](/img/structure/B2860151.png)
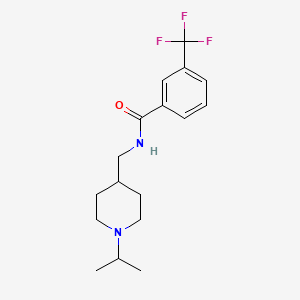
![1,7-dimethyl-9-(4-methylphenyl)-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2860154.png)
![(Z)-4-((3-(methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B2860155.png)
